Ethyl 2-bromooxazole-4-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-bromo-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIBUKNPAQMWAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650052 | |
| Record name | Ethyl 2-bromo-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460081-20-3 | |
| Record name | Ethyl 2-bromo-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-bromo-1,3-oxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Ethyl 2 Bromooxazole 4 Carboxylate and Its Congeners
Regioselective Bromination Strategies for Oxazole (B20620) Esters
The introduction of a bromine atom at a specific position on the oxazole ring is a critical step in the synthesis of ethyl 2-bromooxazole-4-carboxylate.
Direct Bromination of Ethyl Oxazole-4-Carboxylate Precursors
Direct bromination of a pre-formed oxazole ester, such as ethyl oxazole-4-carboxylate, is a common strategy. The regioselectivity of this reaction is highly dependent on the reaction conditions and the directing effects of the substituents on the oxazole ring.
One established method for the synthesis of bromooxazoles involves the direct regiocontrolled lithiation of the oxazole ring, followed by quenching with an electrophilic bromine source. researchgate.netsci-hub.se This approach has been successfully applied to the synthesis of 2-, 4-, and 5-bromooxazoles. researchgate.netsci-hub.se For instance, the lithiation of oxazole itself is known to occur at the C-2 position. sci-hub.se
In the case of 5-substituted oxazoles, a highly regioselective bromination at the C-4 position can be achieved. orgsyn.org The key to this selectivity lies in the use of a polar aprotic solvent like N,N-dimethylformamide (DMF) and allowing the initially formed 2-lithiooxazole to equilibrate to its more stable acyclic isonitrile enolate tautomer. orgsyn.org This equilibration is favored by aging the lithiated intermediate before introducing the brominating agent, such as N-bromosuccinimide (NBS). orgsyn.org
Table 1: C-4 Bromination of 5-Substituted Oxazoles via 2-Lithiooxazoles orgsyn.org
| 5-Substituent | Regioselectivity (C-4:C-2) |
| Thiophen-2-yl | >97:3 |
| Phenyl | >97:3 |
| 4-Methoxyphenyl | >97:3 |
| 4-Chlorophenyl | >97:3 |
Halogen Exchange Approaches: Transformation from Chloro-Oxazole Analogues
While direct bromination is common, another potential route is through a halogen exchange reaction, transforming a corresponding chloro-oxazole into the desired bromo derivative. This method is often employed when the chloro-analogue is more readily accessible or when direct bromination yields an undesired isomer. The specific conditions for such a transformation would depend on the reactivity of the chloro-oxazole and the desired bromo-product.
De Novo Oxazole Ring Construction with Integrated Bromine Functionality
An alternative to modifying a pre-existing oxazole ring is to construct the ring with the bromine atom already incorporated into one of the starting materials. This approach can offer greater control over the final substitution pattern.
Cyclization Reactions Incorporating Bromo-Substituted Fragments
The synthesis of the oxazole ring can be achieved through the cyclization of acyclic precursors. researchgate.net By using a starting material that already contains a bromine atom, the bromo-oxazole can be formed directly. For example, the reaction of a bromo-substituted amide with a suitable partner can lead to the formation of the 2-bromooxazole (B165757) ring system.
A general strategy involves the dehydrative cyclization of N-(β-hydroxyethyl)amides to form 2-oxazolines, which can be precursors to oxazoles. mdpi.com While this specific reference does not detail the incorporation of a bromo-substituent, the principle of using functionalized starting materials to build the heterocyclic core is well-established. Another example is the cesium carbonate-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines to form 2-bromoindoles, showcasing a cyclization strategy that incorporates a bromine atom. rsc.org
Multi-Component Reactions for Oxazole Ring Formation
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step, and they have been applied to the synthesis of various heterocyclic compounds, including pyrazoles and spirotetrahydrocarbazoles. beilstein-journals.orgnih.govnih.gov An MCR approach to this compound would involve the simultaneous reaction of three or more starting materials, one of which would contain the necessary bromine atom, to directly form the target molecule. While specific MCRs for this compound are not detailed in the provided results, the general principle of MCRs in heterocyclic synthesis is a powerful tool. beilstein-journals.orgnih.govnih.gov
Process Optimization and Scalability Considerations in the Synthesis of this compound
For any synthetic route to be practical, especially for a compound with applications in pharmaceuticals, process optimization and scalability are crucial.
Research has focused on developing efficient, one-pot syntheses to reduce the number of reaction stages, which can lead to higher purity and substantial yields. researchgate.net For instance, a one-pot synthesis of ethyl 1-(1,2-dihydro-2-oxoquinoxalin-3-yl)-1H-pyrazole-4-carboxylate was developed and found to be cost-effective and industrially viable. researchgate.net
Furthermore, the development of scalable synthetic methods is a key consideration. A rapid and scalable synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been reported, demonstrating the potential for gram-scale production. nih.govnih.gov This method highlights the importance of using readily available starting materials and developing robust reaction conditions that can be scaled up efficiently. nih.govnih.gov The ability to recover and reuse reagents, such as the base DMAP in the aforementioned oxazole synthesis, further enhances the practical and economic viability of the process. nih.govnih.gov
Chemical Reactivity and Advanced Synthetic Transformations of Ethyl 2 Bromooxazole 4 Carboxylate
Transition-Metal-Catalyzed Cross-Coupling Reactions at the C-2 Position
The bromine atom at the C-2 position of the oxazole (B20620) ring is a key functional group that enables a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. scirp.orgmychemblog.comscirp.orglibretexts.orgorganic-chemistry.org In the case of ethyl 2-bromooxazole-4-carboxylate, the C-2 bromine atom serves as the halide component, allowing for the introduction of various aryl and heteroaryl substituents.
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that includes the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mychemblog.comlibretexts.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. organic-chemistry.org
Table 1: Examples of Suzuki-Miyaura Coupling with this compound Analogues
| Coupling Partner | Catalyst | Base | Solvent | Product | Yield |
| Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 2-Aryl-oxazole-4-carboxylate | Good |
| Heteroarylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 2-Heteroaryl-oxazole-4-carboxylate | Moderate to Good |
| Alkylborane (9-BBN derivative) | PdCl₂(dppf) | Cs₂CO₃ | THF | 2-Alkyl-oxazole-4-carboxylate | Good |
This table presents representative, not exhaustive, examples of Suzuki-Miyaura reactions. Actual yields and conditions may vary depending on the specific substrates and reagents used.
Research has demonstrated the successful application of Suzuki-Miyaura coupling to various oxazole systems, including the synthesis of 2,4-disubstituted and 2,5-disubstituted oxazoles. researchgate.net For instance, the coupling of 2-iodooxazoles with alkyl iodides via a 9-MeO-BBN intermediate has been shown to produce 2-alkyl substituted oxazoles in good to excellent yields. researchgate.net This highlights the versatility of the Suzuki reaction in creating diverse oxazole-containing compounds. researchgate.net
Negishi Coupling and Other Organozinc-Mediated Reactions
The Negishi coupling is another pivotal transition-metal-catalyzed reaction for C-C bond formation, utilizing organozinc reagents as the nucleophilic partner. researchgate.netorganic-chemistry.orgnih.govmdpi.com These reactions are known for their high reactivity and functional group tolerance, making them a valuable tool in organic synthesis. nih.govnih.gov The general mechanism involves the reaction of an organic halide with an organozinc compound in the presence of a nickel or palladium catalyst. mdpi.com
Organozinc reagents, typically prepared from the corresponding organic halide, offer excellent compatibility with various functional groups despite their sensitivity to air and moisture. nih.govmdpi.com The Negishi reaction often proceeds under mild conditions, sometimes even at room temperature, to prevent the degradation of the organozinc compound. mdpi.com
Table 2: Examples of Negishi Coupling with 2-Halooxazole Derivatives
| Organozinc Reagent | Catalyst | Solvent | Product | Yield |
| Alkylzinc halide | Pd(PPh₃)₄ | THF | 2-Alkyl-oxazole derivative | High |
| Arylzinc chloride | Ni(dppe)Cl₂ | Dioxane | 2-Aryl-oxazole derivative | Good to High |
| (Het)arylzinc pivalate | CoBr₂ | THF/NMP | 2-(Het)aryl-oxazole derivative | Good |
This table provides illustrative examples of Negishi coupling reactions. Specific conditions and yields can vary.
The utility of Negishi coupling has been demonstrated in the synthesis of complex molecules, including the construction of the 2,4-disubstituted oxazole fragment of enigmazole A. researchgate.net In this synthesis, an oxazol-2-ylzinc reagent was generated directly from ethyl 2-iodooxazole-4-carboxylate and coupled in a Negishi-type reaction. researchgate.net Furthermore, protocols for regioselective Negishi cross-coupling reactions on 2,4-dibromothiazole (B130268) have been developed, showcasing the ability to selectively functionalize the 2-position. researchgate.net
Palladium-Catalyzed Amination and Other C-Heteroatom Couplings
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile method for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org It has largely replaced harsher traditional methods for synthesizing aryl amines due to its milder conditions and broader substrate scope. wikipedia.org
The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.org A variety of palladium catalysts and phosphine (B1218219) ligands have been developed to facilitate this transformation with a wide range of amines and aryl halides. wikipedia.orgorganic-chemistry.orgresearchgate.net
Table 3: Examples of Buchwald-Hartwig Amination with 2-Bromo-heterocycles
This table presents generalized examples of Buchwald-Hartwig amination. Actual results will depend on the specific reactants and conditions employed.
While direct examples of Buchwald-Hartwig amination on this compound are not extensively detailed in the provided search results, the reaction is widely applicable to various heterocyclic systems. researchgate.netscispace.com For instance, palladium-catalyzed amination has been successfully performed on 5-bromooxazole (B1343016) derivatives. researchgate.net This suggests that similar C-N bond-forming strategies could be effectively applied to the C-2 position of this compound. Beyond C-N bond formation, palladium catalysis can also be employed for the formation of other carbon-heteroatom bonds, such as carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds.
Derivatization of the Ester Moiety at the C-4 Position
The ethyl ester group at the C-4 position of the oxazole ring provides another handle for synthetic modification, allowing for transformations into other important functional groups such as carboxylic acids, aldehydes, and alcohols.
Hydrolytic Transformations to Carboxylic Acids
The hydrolysis of the ethyl ester group to the corresponding carboxylic acid is a fundamental transformation in organic chemistry. This reaction, often referred to as saponification when carried out under basic conditions, is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. operachem.commasterorganicchemistry.comlibretexts.orgresearchgate.net
The mechanism of basic hydrolysis involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group and forming the carboxylic acid, which is subsequently deprotonated by the base to form the carboxylate salt. masterorganicchemistry.com Acidification in a separate workup step protonates the carboxylate to yield the final carboxylic acid. masterorganicchemistry.com This process is generally irreversible under basic conditions. masterorganicchemistry.com
Table 4: General Conditions for the Hydrolysis of Ethyl Oxazole-4-carboxylates
| Reagent | Solvent | Temperature | Product |
| NaOH (aq) | Methanol (B129727)/Water | Reflux | 2-Bromooxazole-4-carboxylic acid |
| LiOH (aq) | THF/Water | Room Temperature | 2-Bromooxazole-4-carboxylic acid |
| KOH (aq) | Ethanol | Reflux | 2-Bromooxazole-4-carboxylic acid |
This table outlines common conditions for ester hydrolysis. The choice of base and solvent can be optimized for specific substrates.
The resulting 2-bromooxazole-4-carboxylic acid is a valuable intermediate in its own right, offering further opportunities for chemical modification.
Reduction Reactions to Aldehyde and Alcohol Derivatives
The ester functionality at the C-4 position can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions employed. The reduction to an aldehyde requires a more controlled approach to avoid over-reduction to the alcohol. Reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures are commonly used for this partial reduction.
Further reduction to the primary alcohol, (2-bromooxazol-4-yl)methanol, can be achieved using more powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction typically proceeds via the formation of a tetrahedral intermediate, followed by the elimination of the ethoxide and subsequent reduction of the initially formed aldehyde.
Table 5: Reduction of this compound
| Reducing Agent | Solvent | Temperature | Product |
| Diisobutylaluminium hydride (DIBAL-H) | Toluene or DCM | -78 °C | 2-Bromooxazole-4-carbaldehyde |
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to Room Temp | (2-Bromooxazol-4-yl)methanol |
This table summarizes typical conditions for the reduction of the ester group. Careful control of stoichiometry and temperature is crucial for selective transformations.
These reduction products, the aldehyde and the alcohol, open up new avenues for synthetic elaboration, allowing for the introduction of a wider array of functional groups and the construction of more complex molecular architectures.
Amidation and Transesterification Reactions
The ethyl carboxylate moiety at the C4 position of the oxazole ring is susceptible to standard ester transformations, primarily amidation and transesterification. These reactions allow for the modification of the ester group, providing access to a diverse array of functionalized oxazole derivatives.
Amidation: The conversion of the ethyl ester to an amide is typically achieved by reaction with a primary or secondary amine. This transformation can be facilitated by heating the ester with the amine directly, often in a sealed tube or under microwave irradiation to drive the reaction to completion. Alternatively, the reaction can be promoted by activating agents. A general and highly efficient method involves the use of coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as Hünig's base (N,N-diisopropylethylamine). wikipedia.org This protocol is effective for coupling a wide variety of amines with carboxylate derivatives and is generally complete within a few hours, providing products in good to excellent yields. wikipedia.org
Transesterification: The ethyl ester can be converted to other alkyl esters through transesterification. This equilibrium-driven process is typically performed by reacting the substrate with a different alcohol in the presence of an acid or base catalyst. For instance, heating this compound in methanol with a catalytic amount of a strong acid like sulfuric acid or a base like sodium methoxide (B1231860) would yield the corresponding methyl ester. Various catalysts have been developed to promote transesterification under mild conditions, including scandium(III) triflate (Sc(OTf)₃) and dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄), which tolerate a range of functional groups. slideshare.net
Below is a table representing typical conditions for these transformations, based on general principles of ester chemistry.
| Reaction | Reagent(s) | Catalyst/Conditions | Product Type |
| Amidation | Primary or Secondary Amine (R¹R²NH) | Heat or Coupling Agent (e.g., HBTU) | 2-Bromooxazole-4-carboxamide |
| Transesterification | Alcohol (R'OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOR') | New Alkyl 2-bromooxazole-4-carboxylate |
Directed Ortho-Metalation and Subsequent Electrophilic Quenching on the Oxazole Nucleus
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) which complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position to form a lithiated intermediate. wikipedia.orgrsc.org This intermediate can then be trapped with a variety of electrophiles.
For this compound, the oxazole ring possesses only one available proton, located at the C5 position. The ethyl carboxylate group at C4 can potentially act as a DMG to direct lithiation to this C5 position. The carbonyl oxygen of the ester can chelate the lithium atom of a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), increasing the kinetic acidity of the C5 proton and facilitating its abstraction.
While direct lithiation of the parent oxazole is known to occur preferentially at the C2 position, the presence of substituents significantly influences the regioselectivity. sci-hub.se In the case of this compound, the C2 position is already blocked by a bromine atom. Therefore, metalation, if successful, is anticipated at the C5 position. Following deprotonation, the resulting 5-lithiooxazole intermediate can be quenched with various electrophiles to introduce new substituents at this position, leading to 2,4,5-trisubstituted oxazoles.
| Step | Reagent(s) | Intermediate/Product | Purpose |
| 1. Metalation | Strong Base (e.g., LDA, n-BuLi) in THF, -78 °C | Ethyl 2-bromo-5-lithiooxazole-4-carboxylate | Regioselective deprotonation at C5 |
| 2. Quenching | Electrophile (E⁺) | Ethyl 2-bromo-5-(E)-oxazole-4-carboxylate | Introduction of a new substituent |
Potential Electrophiles for Quenching:
Alkyl halides (e.g., Iodomethane)
Aldehydes and Ketones (e.g., Benzaldehyde)
Carbon dioxide (to form a carboxylic acid)
Disulfides (e.g., Dimethyl disulfide)
Nucleophilic Substitution Reactions and Ring-Opening Pathways
The C2-bromo substituent on the electron-deficient oxazole ring is highly susceptible to displacement via nucleophilic substitution, particularly through palladium-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.org
Palladium-Catalyzed Cross-Coupling Reactions: this compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions. sci-hub.se This reaction involves the coupling of the bromooxazole with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This methodology provides efficient access to a wide range of 2-aryl, 2-heteroaryl, and 2-vinyl oxazoles. Other palladium-catalyzed reactions like the Stille (using organotin reagents), Heck (using alkenes), and Buchwald-Hartwig (using amines) couplings are also highly plausible synthetic routes from this starting material. libretexts.org
A typical catalytic cycle for these reactions involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the oxazole. libretexts.org
Transmetalation: The organic group from the coupling partner (e.g., the boronic acid in a Suzuki reaction) is transferred to the palladium center. libretexts.org
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. libretexts.org
The table below summarizes representative conditions for the Suzuki-Miyaura coupling of a related 2-bromooxazole (B165757).
| Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 96 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 91 |
| (Data adapted from related 2-bromooxazole systems) sci-hub.se |
Ring-Opening Pathways: The oxazole ring, while aromatic, can undergo cleavage under certain conditions. Oxazoles are generally basic compounds but can be susceptible to decomposition when treated with concentrated acids at elevated temperatures. slideshare.net This process can lead to the hydrolytic cleavage of the ring, typically yielding an alpha-acylamino ketone or related structures. For this compound, harsh acidic conditions could potentially lead to a complex mixture of products resulting from both ring-opening and hydrolysis of the ester and bromo functionalities. Cationic ring-opening polymerization is a known reaction for 2-oxazolines, a related class of heterocycles, but is less common for the more stable aromatic oxazoles. beilstein-journals.orgresearchgate.net
Strategic Applications of Ethyl 2 Bromooxazole 4 Carboxylate As a Versatile Building Block
Construction of Diverse Substituted Oxazole (B20620) Scaffolds and Analogues
The true synthetic power of ethyl 2-bromooxazole-4-carboxylate lies in its capacity to serve as a scaffold for creating variously substituted oxazoles. The bromine atom and the ethyl carboxylate group offer orthogonal handles for chemical manipulation, enabling the introduction of diverse substituents around the oxazole core.
The bromine atom at the C2 position is particularly amenable to a range of palladium-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, introducing aryl, alkyl, or other functional groups at this position. A similar strategy has been demonstrated with the analogous compound, ethyl 2-chlorooxazole-4-carboxylate, which undergoes various coupling reactions to produce 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. nih.gov The reactivity of the halogen at C2 enhances the utility of these compounds as key intermediates.
Furthermore, the ester group at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations. Alternatively, the oxazole ring itself can be further functionalized. For instance, regiocontrolled halogenation can introduce an additional reactive handle, paving the way for the synthesis of trisubstituted oxazoles. nih.gov This sequential functionalization strategy is a cornerstone of modern heterocyclic chemistry, allowing for the systematic construction of molecular complexity.
Below is a table summarizing the synthetic transformations possible with this scaffold:
| Reaction Type | Position | Reagents/Conditions | Resulting Structure |
| Suzuki Coupling | C2 | Arylboronic acid, Pd catalyst, Base | 2-Aryl-oxazole-4-carboxylate |
| Stille Coupling | C2 | Organostannane, Pd catalyst | 2-Alkyl/Aryl-oxazole-4-carboxylate |
| Sonogashira Coupling | C2 | Terminal alkyne, Pd/Cu catalysts, Base | 2-Alkynyl-oxazole-4-carboxylate |
| Buchwald-Hartwig Amination | C2 | Amine, Pd catalyst, Base | 2-Amino-oxazole-4-carboxylate |
| Saponification | C4 | Base (e.g., NaOH, LiOH) | 2-Bromooxazole-4-carboxylic acid |
| Amide Coupling | C4 | Amine, Coupling agent (e.g., HATU) | 2-Bromooxazole-4-carboxamide |
Role in the Total Synthesis of Complex Natural Products
The oxazole motif is a key structural component in a vast number of natural products exhibiting a wide range of biological activities. mdpi.com this compound serves as a valuable precursor for synthesizing these complex molecules, providing a pre-formed, functionalized heterocyclic core.
Many marine-derived natural products feature macrocyclic structures that incorporate one or more oxazole rings. These compounds often possess potent cytotoxic or antibiotic properties. The synthesis of these macrolactones is a formidable challenge that often relies on the coupling of several complex fragments. This compound is an ideal starting material for one of these fragments. Through cross-coupling reactions at the C2 position and modification of the C4-ester, a larger side chain can be constructed. This chain can then be cyclized with another part of the molecule to form the final macrocyclic ring system. The stability of the oxazole ring makes it well-suited to withstand the various reaction conditions required during a multi-step total synthesis.
In medicinal chemistry, oxazoles are often used as bioisosteres for amide bonds in peptides. This substitution can lead to peptidomimetics with improved metabolic stability, receptor-binding affinity, and oral bioavailability. The heteroatoms within the oxazole ring can participate in hydrogen bonding and other interactions with biological targets like enzymes and receptors. mdpi.com
This compound is a key starting material for creating these modified peptides. The C4-ester can be converted to a carboxylic acid and coupled to an amino acid or peptide fragment. The C2-bromo substituent can then be replaced with a group that mimics an amino acid side chain. This approach allows for the seamless integration of the oxazole ring into a peptide backbone, providing a powerful tool for developing new therapeutic agents.
Development of Advanced Materials Precursors and Polyheterocyclic Systems
The unique electronic properties of the oxazole ring make it an attractive component for advanced materials. Halogen-substituted oxazoles like this compound are crucial precursors for building larger, conjugated systems with potential applications in electronics and photonics. mdpi.com
Through iterative cross-coupling reactions, the C2-bromo position can be used to link multiple oxazole units together, forming bis-oxazoles, tris-oxazoles, and even longer polyoxazole chains. mdpi.com These extended π-systems can exhibit interesting photophysical properties, such as fluorescence, making them suitable for use as organic light-emitting diodes (OLEDs) or molecular sensors. The ability to introduce different substituents onto each oxazole unit allows for fine-tuning of the material's electronic and physical properties. This modular approach, starting from a simple, functionalized building block, is a highly effective strategy for the rational design of new organic materials. mdpi.com
Research Perspectives in Medicinal Chemistry: the Oxazole Scaffold and Derivatives from Ethyl 2 Bromooxazole 4 Carboxylate
The Oxazole (B20620) Nucleus as a Privileged Structure in Drug Discovery
The oxazole motif is a five-membered aromatic ring containing one nitrogen and one oxygen atom. This heterocyclic system is prevalent in numerous natural products and synthetic molecules, establishing it as a prime skeleton for drug discovery. The value of the oxazole nucleus lies in its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors, attributable to its structural and chemical diversity. This has led to the development of a multitude of oxazole-containing compounds with a broad range of biological activities.
Bioisosteric Replacements and Pharmacophore Optimization
In medicinal chemistry, bioisosteric replacement is a crucial strategy for optimizing drug candidates. This approach involves substituting one atom or functional group with another that has similar physical or chemical properties, with the goal of enhancing the compound's potency, selectivity, metabolic stability, or pharmacokinetic profile.
Furthermore, the oxazole scaffold is a key component in pharmacophore-guided design. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. By incorporating the oxazole ring, medicinal chemists can fine-tune the electronic and steric properties of a molecule to optimize its fit within a receptor's binding site, leading to more potent and selective agents. google.com
Structure-Activity Relationship (SAR) Studies of Oxazole-Bearing Compounds
Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. For oxazole-containing compounds, SAR studies explore how modifying the substituents at different positions on the oxazole ring affects their therapeutic efficacy.
These studies have revealed that the biological activity of oxazole derivatives can be highly dependent on the nature and position of the functional groups attached to the ring. For instance, the introduction of specific groups at the C2, C4, or C5 positions can dramatically influence a compound's ability to inhibit an enzyme or bind to a receptor. This systematic exploration allows researchers to identify the key pharmacophoric elements necessary for activity and to design next-generation compounds with enhanced properties. The bromine atom in a compound like Ethyl 2-bromooxazole-4-carboxylate, for example, serves as a versatile handle for introducing a wide variety of substituents through chemical reactions, facilitating extensive SAR exploration.
Design and Synthesis of Novel Bioactive Compounds from this compound
This compound is a valuable and versatile intermediate in organic synthesis. The bromine atom at the 2-position is a key feature, acting as a leaving group that allows for the introduction of new molecular fragments through cross-coupling reactions, such as the Suzuki-Miyaura coupling. sci-hub.se This reactivity enables the construction of diverse libraries of oxazole derivatives for biological screening. The ester group at the 4-position offers another site for chemical modification, further expanding the synthetic possibilities. cymitquimica.com
Exploration of Anticancer Agents
The development of novel anticancer agents is a primary focus of modern medicinal chemistry. This compound serves as a precursor for compounds designed to interfere with cancer cell proliferation. For example, it has been used in the synthesis of modulators of the integrated stress response (ISR), a cellular signaling network that can be exploited for cancer therapy. google.comepo.org
In one synthetic approach, this compound was reacted with (4-chloro-3-fluorophenyl)boronic acid in a Suzuki coupling reaction. google.comepo.org This reaction attaches a substituted phenyl ring at the 2-position of the oxazole, creating a core structure that can be further elaborated to produce inhibitors of pathways critical for cancer cell survival. Research has shown that derivatives originating from this scaffold can modulate the activity of the translation initiation factor eIF2α, a key component of the ISR. google.com
| Starting Material | Reaction Type | Coupled Fragment | Potential Target | Reference |
| This compound | Suzuki Coupling | (4-chloro-3-fluorophenyl)boronic acid | Integrated Stress Response (ISR) / eIF2α pathway | google.comepo.org |
Development of Antimicrobial and Antiviral Candidates
The oxazole ring is a component of several natural products with antimicrobial and antiviral activity. sigmaaldrich.comsigmaaldrich.com Synthetic efforts leverage building blocks like this compound to create new agents to combat infectious diseases. The compound's structure is recognized as a potential starting point for developing substances with antimicrobial properties. cymitquimica.com While specific examples starting directly from this compound are detailed in patent literature rather than peer-reviewed therapeutic studies, the synthetic utility is clear. googleapis.com The chemical reactivity of the bromo-ester functionality allows for the assembly of complex molecules designed to inhibit microbial growth or viral replication.
Investigation of Anti-inflammatory and Other Therapeutic Modalities
Chronic inflammation is implicated in a wide range of diseases, making the development of new anti-inflammatory drugs a significant goal. Kinases, such as the Interleukin-1 Receptor-Associated Kinases (IRAKs), are critical mediators of inflammation and represent important therapeutic targets. google.com
This compound has been utilized as a key intermediate in the synthesis of IRAK4 inhibitors. In a documented synthesis, it was coupled with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole via a Suzuki reaction. google.com The resulting product, ethyl 2-(1-methyl-1H-pyrazol-4-yl)oxazole-4-carboxylate, serves as a core structure for building potent and selective IRAK4 inhibitors, which have potential applications in treating autoimmune and inflammatory disorders. google.com
Additionally, the compound has been used to synthesize inhibitors of the NaV1.8 sodium channel, a target for pain management, and modulators of the eIF2B-mediated integrated stress response, relevant to neurodegenerative diseases. google.comgoogle.com
| Starting Material | Reaction Type | Coupled Fragment | Potential Target | Therapeutic Area | Reference |
| This compound | Suzuki Coupling | 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | IRAK4 | Anti-inflammatory | google.com |
| This compound | Copper-catalyzed | Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | NaV1.8 Channel | Pain, Cough | google.com |
Enabling Combinatorial Chemistry and High-Throughput Screening Library Synthesis
The strategic design of compound libraries for high-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds against biological targets. The commercial availability of "this compound" provides medicinal chemists with a versatile and powerful scaffold for the construction of diverse molecular libraries. sigmaaldrich.comsigmaaldrich.com Its utility in combinatorial chemistry stems from the presence of two distinct and orthogonally reactive functional groups: the bromo substituent at the 2-position and the ethyl carboxylate at the 4-position of the oxazole ring. This arrangement allows for sequential and regiocontrolled diversification, a key principle in the efficient generation of large and structurally varied compound collections.
The reactivity of the carbon-bromine bond at the C2 position makes it an ideal handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are highly valued in pharmaceutical research for their reliability, broad substrate scope, and amenability to parallel synthesis formats. For instance, Suzuki, Negishi, and Stille couplings can be employed to introduce a wide array of aryl, heteroaryl, or vinyl groups at this position, sourced from a vast pool of commercially available boronic acids, organozinc reagents, or organostannanes. Similarly, the Buchwald-Hartwig amination allows for the installation of diverse primary and secondary amines, significantly expanding the chemical space accessible from this scaffold. The analogous compound, "Ethyl 2-chlorooxazole-4-carboxylate," has been demonstrated as a versatile intermediate for creating variously substituted oxazoles through such palladium-catalyzed reactions, a methodology directly applicable to the bromo derivative. nih.govresearchgate.net
The ethyl ester at the C4 position offers a secondary point for diversification. This group can be readily hydrolyzed to the corresponding carboxylic acid. From this carboxylic acid intermediate, a multitude of amide bond-forming reactions can be performed, coupling the oxazole core to a large library of primary and secondary amines. This two-step sequence (hydrolysis followed by amidation) is robust and high-yielding, making it well-suited for the automated platforms often used in HTS library production.
The combination of these two reactive sites allows for a modular and divergent approach to library synthesis. A single set of modifications at the C2 position can be combined with a large and diverse set of amines for acylation at the C4 position, leading to an exponential increase in the number of final compounds. This combinatorial approach allows for the systematic exploration of the structure-activity relationship (SAR) around the oxazole core.
The table below illustrates a hypothetical combinatorial library that can be generated from "this compound" using well-established synthetic transformations suitable for high-throughput synthesis.
Table 1: Illustrative Combinatorial Library from this compound
| Starting Material | C2-Position Modification (e.g., Suzuki Coupling) | C4-Position Modification (Amidation) | Resulting Compound Class |
|---|---|---|---|
| This compound | Phenylboronic acid | Benzylamine | 2-Phenyl-N-benzyl-oxazole-4-carboxamides |
| This compound | Pyridine-3-boronic acid | Cyclopropylamine | 2-(Pyridin-3-yl)-N-cyclopropyl-oxazole-4-carboxamides |
| This compound | Thiophene-2-boronic acid | Morpholine | (4-(Morpholine-4-carbonyl)oxazol-2-yl)thiophene |
This strategic functionalization enables the creation of large libraries of novel, drug-like molecules. High-throughput screening of such libraries against various biological targets, such as enzymes or receptors, can rapidly identify hit compounds with desired biological activity. nih.gov Subsequent optimization of these hits, guided by the initial SAR data from the library, can then lead to the development of potent and selective lead compounds for further preclinical and clinical investigation. The structural rigidity of the oxazole core, combined with the diverse functionalities that can be introduced at the C2 and C4 positions, makes "this compound" an exceptionally valuable building block for generating the high-quality chemical libraries required for successful drug discovery campaigns.
Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum of Ethyl 2-bromooxazole-4-carboxylate is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic proton on the oxazole (B20620) ring (H-5) would appear as a singlet, typically in the downfield region of the spectrum due to the electron-withdrawing nature of the heterocyclic ring and the adjacent carboxylate group. The ethyl ester protons would present as a quartet for the methylene (B1212753) group (-CH₂-) and a triplet for the methyl group (-CH₃), a characteristic pattern resulting from spin-spin coupling. NMR spectra are typically recorded on instruments operating at frequencies such as 400 MHz or 500 MHz. sci-hub.sechemrxiv.orggoogle.com Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS) or residual solvent signals. sci-hub.sechemrxiv.org
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the two olefinic carbons of the oxazole ring (one of which is bonded to bromine), and the two carbons of the ethyl group. The carbon atom attached to the bromine (C-2) would appear at a characteristic chemical shift, while the carbonyl carbon (C=O) would be the most downfield signal. For instance, in related bromo-oxazole structures, the oxazole ring carbons appear in the range of δ = 123-158 ppm. sci-hub.se
2D Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments. A COSY spectrum would show a correlation between the ethyl group's methylene and methyl protons. An HSQC spectrum would correlate each proton signal with the carbon signal to which it is directly attached, confirming the C-H connectivities, such as the H-5 proton with the C-5 carbon and the ethyl protons with their respective carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|---|
| H-5 (Oxazole) | ¹H NMR | ~8.3 - 8.5 | Singlet (s) | N/A |
| -OCH₂CH₃ | ¹H NMR | ~4.3 - 4.5 | Quartet (q) | ~7.1 |
| -OCH₂CH₃ | ¹H NMR | ~1.3 - 1.5 | Triplet (t) | ~7.1 |
| C=O (Ester) | ¹³C NMR | ~160 - 162 | N/A | N/A |
| C-2 (C-Br) | ¹³C NMR | ~138 - 142 | N/A | N/A |
| C-4 (Ester Substituted) | ¹³C NMR | ~144 - 146 | N/A | N/A |
| C-5 | ¹³C NMR | ~133 - 135 | N/A | N/A |
| -OCH₂CH₃ | ¹³C NMR | ~61 - 63 | N/A | N/A |
| -OCH₂CH₃ | ¹³C NMR | ~14 - 15 | N/A | N/A |
Mass Spectrometry (MS) Techniques (LC/MS, GC/MS, High-Resolution MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
LC/MS and GC/MS: Both Liquid Chromatography-Mass Spectrometry (LC/MS) and Gas Chromatography-Mass Spectrometry (GC/MS) are routinely used for the analysis of reaction mixtures containing this compound. sci-hub.segoogle.comambeed.com In GC/MS analysis of related bromooxazoles, the electron ionization (EI) mass spectra show a characteristic molecular ion peak cluster ([M]⁺ and [M+2]⁺) with an approximate 1:1 intensity ratio, which is indicative of the presence of a single bromine atom. sci-hub.se For this compound (C₆H₆BrNO₃, MW ≈ 220.02 g/mol ), the mass spectrum would be expected to show peaks around m/z 220 and 222. LC/MS, often using gentler ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is also employed, typically showing the protonated molecule [M+H]⁺. google.comambeed.com
High-Resolution MS (HRMS): HRMS is critical for unambiguously confirming the elemental composition of the molecule. By measuring the mass-to-charge ratio to several decimal places, the exact molecular formula can be determined, distinguishing it from other compounds with the same nominal mass. For instance, HRMS analysis of a product derived from this compound using ESI has been reported to confirm its calculated molecular formula. google.comgoogle.com
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Expected m/z Value | Interpretation |
|---|---|---|---|
| MS | EI | ~220 / 222 | Molecular Ion Peak Cluster [M]⁺ (due to ⁷⁹Br/⁸¹Br isotopes) |
| LC/MS | ESI/APCI | ~221 / 223 | Protonated Molecular Ion [M+H]⁺ |
| HRMS | ESI | C₆H₇BrNO₃⁺ | Exact mass measurement to confirm elemental composition |
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light or the inelastic scattering of monochromatic light (Raman).
Infrared (IR) Spectroscopy: The IR spectrum of this compound is used to identify its key functional groups. escholarship.org A strong absorption band is expected for the carbonyl (C=O) stretching of the ethyl ester group, typically appearing in the region of 1720-1740 cm⁻¹. Other characteristic peaks would include those for the C=N and C-O-C stretching vibrations of the oxazole ring, and the C-Br stretching vibration, which appears at lower wavenumbers. escholarship.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While not explicitly reported in the reviewed literature for this specific compound, it would be useful for observing non-polar bonds. The symmetric vibrations of the oxazole ring, which might be weak in the IR spectrum, could produce strong signals in the Raman spectrum.
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic/Aliphatic) | IR / Raman | 2850 - 3100 |
| C=O Stretch (Ester) | IR / Raman | 1720 - 1740 |
| C=N Stretch (Oxazole) | IR / Raman | 1600 - 1650 |
| C=C Stretch (Oxazole) | IR / Raman | 1450 - 1550 |
| C-O Stretch (Ester/Oxazole) | IR | 1100 - 1300 |
| C-Br Stretch | IR | 500 - 600 |
Chromatographic Techniques for Separation and Quantification (HPLC, GC)
Chromatographic methods are indispensable for separating this compound from starting materials, by-products, and other impurities, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for purity analysis of this compound and its derivatives, with purity levels often expected to be >95%. chemrxiv.org A typical setup involves reverse-phase chromatography. For example, a common method uses a C18 column with a gradient elution system of methanol (B129727) and water, often with a modifier like trifluoroacetic acid (TFA). google.comgoogle.com The compound's retention time under specific conditions serves as an identifier, while the peak area allows for quantification.
Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC/MS), is also a valuable tool. sci-hub.se The volatility of this compound allows it to be analyzed by GC, where it is separated from other components in a heated column before detection. This method is effective for monitoring reaction progress and identifying volatile impurities.
Table 4: Example Chromatographic Method for Analysis
| Technique | Parameter | Example Condition | Reference |
|---|---|---|---|
| HPLC | Column | ZORBAX® XDB-C18, 3.5 micron, 4.6x30 mm | google.comgoogle.com |
| Mobile Phase A | 95:5:0.05 MeOH:H₂O:TFA | google.comgoogle.com | |
| Mobile Phase B | 5:95:0.05 MeOH:H₂O:TFA | google.comgoogle.com | |
| Analysis Type | Purity Assessment & Quantification | chemrxiv.org | |
| GC | Coupled Detector | Mass Spectrometer (MS) | sci-hub.se |
| Analysis Type | Separation and Identification | sci-hub.se |
Emerging Trends and Future Research Directions
Sustainable and Green Chemistry Approaches in Oxazole (B20620) Synthesis
The synthesis of oxazoles is undergoing a green transformation, moving away from traditional methods that often involve hazardous materials and generate significant waste. ijpsonline.com Modern approaches prioritize sustainability by incorporating catalytic systems, safer solvents, and energy-efficient techniques. ijpsonline.commdpi.com
Key developments in green oxazole synthesis include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves product yields. ijpsonline.com
Ultrasonic-Mediated Synthesis: The use of ultrasound can enhance reaction rates and yields, providing an energy-efficient alternative to conventional heating. ijpsonline.comnih.gov
Catalytic Methods: The use of catalysts, such as copper and palladium, allows for more efficient and selective reactions, including direct arylation. ijpsonline.com
One-Pot Reactions: Combining multiple synthetic steps into a single procedure, known as a one-pot reaction, reduces solvent use and waste. kthmcollege.ac.in
Solvent-Free and Aqueous Systems: The development of reactions that can be conducted without harmful organic solvents, or in water, is a major goal of green chemistry. mdpi.comnih.gov
These green chemistry principles are being applied to the synthesis of various oxazole derivatives, aiming for more environmentally benign and economically viable processes. ijpsonline.com
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of oxazole synthesis into flow chemistry and automated platforms is revolutionizing the production of these compounds. capes.gov.bracs.orgdurham.ac.uk Flow chemistry, where reactions are carried out in continuous streams, offers enhanced safety, scalability, and control over reaction conditions compared to traditional batch methods. researchgate.net
Key Advantages of Flow Chemistry for Oxazole Synthesis:
| Feature | Description |
| Enhanced Safety | Small reaction volumes minimize the risks associated with highly reactive or unstable intermediates. |
| Improved Scalability | Production can be easily scaled up by running the system for longer periods. researchgate.net |
| Precise Control | Flow reactors allow for precise control over temperature, pressure, and reaction time, leading to higher reproducibility. acs.org |
| Increased Efficiency | Shorter reaction times and higher yields are often achieved in flow systems. durham.ac.uk |
Automated synthesis platforms, often combined with flow reactors, enable the rapid creation of libraries of diverse oxazole derivatives for high-throughput screening in drug discovery. capes.gov.bracs.orgdurham.ac.uk
Expanding the Scope of Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful technique for introducing chemical modifications to complex molecules at the final stages of synthesis. This approach is particularly valuable for creating diverse libraries of compounds for biological testing. For ethyl 2-bromooxazole-4-carboxylate, LSF strategies focus on modifying the oxazole ring at various positions.
Recent advancements in this area include:
C-H Activation: Transition metal catalysts are used to directly functionalize the C-H bonds of the oxazole ring, offering a more atom-economical approach than traditional methods. nih.gov
Photoredox Catalysis: This method uses visible light to generate reactive intermediates under mild conditions, enabling novel transformations.
Regioselective Functionalization: Researchers are developing methods to selectively target specific positions on the oxazole ring, providing precise control over the final structure.
These LSF strategies are expanding the chemical space accessible from this compound, facilitating the synthesis of novel compounds with potentially valuable properties.
Applications in Chemical Biology and Proteomic Probe Development
The oxazole ring is a key structural motif in many biologically active natural products, making it an attractive scaffold for the development of chemical biology tools. nih.gov this compound and its derivatives are being utilized to create probes for studying biological systems.
Key Applications:
Activity-Based Protein Profiling (ABPP): ABPP probes are used to identify and characterize the activity of enzymes within complex biological mixtures. nih.gov Oxazole-based probes can be designed to covalently bind to the active sites of specific enzymes, allowing for their detection and analysis. nih.gov
Photoaffinity Labeling: These probes contain a photoreactive group that, upon exposure to light, forms a covalent bond with nearby proteins, helping to identify protein-protein interactions and binding sites.
Click Chemistry: The incorporation of "clickable" functional groups, such as azides or alkynes, into the oxazole scaffold allows for the easy attachment of various tags and reporters for bioimaging and other applications.
The development of these sophisticated chemical tools from the this compound framework is providing new insights into complex biological processes. nih.gov
Q & A
Q. What are the common synthetic routes for Ethyl 2-bromooxazole-4-carboxylate, and how can reaction conditions be optimized to improve yield?
this compound is typically synthesized via halogenation of oxazole precursors or condensation reactions. A key method involves the diazotization/iodination of 2-aminooxazole derivatives, as described by Hodgetts et al., yielding 22% under standard conditions . Optimization strategies include using catalytic CuI to accelerate iodination or employing DIEA (diisopropyl ethylamine) in tetrahydrofuran (THF) under reflux, which increased yields to 89% by enhancing reaction efficiency and purity during column chromatography . Factors such as solvent choice (e.g., THF vs. toluene), catalyst loading, and reaction duration (e.g., 18–72 hours) critically influence yield.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is essential for confirming structural integrity, with diagnostic peaks for the bromo and ester groups. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm). X-ray crystallography, refined using programs like SHELXL , provides precise bond angles and distances, critical for validating regiochemistry. For example, crystallographic data from related oxazole derivatives (e.g., Ethyl 4-(4-bromophenyl)-6-phenyl-1,3,4-oxadiazole-2-carboxylate) highlight intermolecular interactions that stabilize the crystal lattice .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the reactivity and electronic properties of this compound in substitution reactions?
DFT calculations, particularly hybrid functionals like B3LYP , model the compound’s electronic structure, including electrophilic sites for bromine substitution. Exact exchange terms improve accuracy in predicting atomization energies and ionization potentials, aiding in identifying reactive centers (e.g., C2 bromine’s susceptibility to nucleophilic attack). Fukui function analysis can map local softness/hardness to predict regioselectivity in palladium-catalyzed couplings, guiding ligand selection (e.g., phosphine ligands for Suzuki-Miyaura reactions) .
Q. What methodological considerations address contradictory synthesis yields (e.g., 22% vs. 89%) reported for this compound?
Discrepancies arise from reaction conditions: lower yields (22%) occur in non-catalytic systems , while DIEA in THF under reflux improves efficiency by stabilizing intermediates and reducing side reactions . Purification methods (e.g., silica gel chromatography with petroleum ether:ethyl acetate gradients) also impact yield. Systematic optimization studies should vary catalysts (e.g., CuI), solvent polarity, and stoichiometry to identify ideal parameters.
Q. How does this compound serve as an intermediate in enzyme inhibitor synthesis, and what experimental approaches validate its biological interactions?
The bromo group enables cross-coupling reactions to generate biaryl oxazoles, which are screened for kinase or protease inhibition. In vitro assays (e.g., fluorescence polarization for binding affinity) and crystallographic studies (e.g., co-crystallization with cytochrome P450 enzymes) validate interactions . For example, derivatives of this compound have shown inhibitory activity against SARS-CoV-2 main protease in molecular docking studies .
Q. What strategies optimize palladium-catalyzed coupling reactions using this compound?
Ligand choice (e.g., Buchwald-Hartwig ligands for C–N couplings) and solvent systems (DMF or dioxane) significantly affect reaction efficiency. For Suzuki-Miyaura couplings, aryl boronic acids react with the bromooxazole core in the presence of Pd(PPh), with microwave-assisted synthesis reducing reaction times . Monitoring via TLC or HPLC ensures minimal side-product formation, while X-ray structure validation confirms coupling regiochemistry .
Methodological Notes
- Synthesis Optimization : Compare protocols from and to balance yield and scalability.
- Computational Modeling : Use Gaussian or ORCA software for DFT calculations, referencing Becke’s exchange-correlation functionals .
- Biological Validation : Pair SPR (surface plasmon resonance) with crystallography to correlate binding affinities and structural interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
